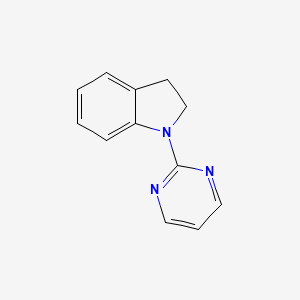![molecular formula C18H15N3O B7470673 N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medicinal properties. The chemical structure of JWH-018 is similar to that of THC, the active ingredient in cannabis, but with a higher potency.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes, including pain perception, inflammation, and mood. It binds to cannabinoid receptors in the body, specifically CB1 receptors, which are found primarily in the brain and central nervous system. This binding results in the activation of various signaling pathways, leading to the observed effects of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-convulsant properties. It has also been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide in lab experiments is its high potency, which allows for the use of smaller amounts of the compound in experiments. However, its high potency also poses a risk of overdose and toxicity, making it important to use caution when handling and administering the compound. Additionally, the legality of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide varies by jurisdiction, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, including the development of safer and more effective analogs, the investigation of its potential as a treatment for various conditions, and the exploration of its effects on the endocannabinoid system and other physiological processes. Additionally, further research is needed to better understand the potential risks and limitations of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, particularly in terms of its toxicity and potential for abuse.
Conclusion:
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide is a synthetic cannabinoid with potential medicinal properties, including analgesic, anti-inflammatory, and anti-convulsant effects. Its high potency and similarity to THC make it a promising candidate for further research, but caution must be taken due to its potential for toxicity and abuse. Further research is needed to fully understand the potential benefits and limitations of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, as well as its effects on the endocannabinoid system and other physiological processes.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 1-methylindole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanomethylphenyl magnesium bromide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide has been the subject of numerous scientific studies due to its potential medicinal properties. It has been found to have analgesic, anti-inflammatory, and anti-convulsant effects, making it a promising candidate for the treatment of various conditions, including chronic pain, epilepsy, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-12-16(15-4-2-3-5-17(15)21)18(22)20-14-8-6-13(7-9-14)10-11-19/h2-9,12H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMYQWNZUSNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

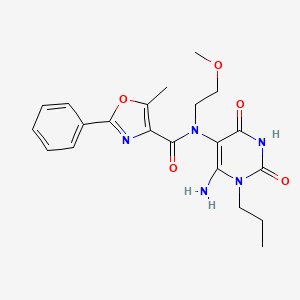
![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)
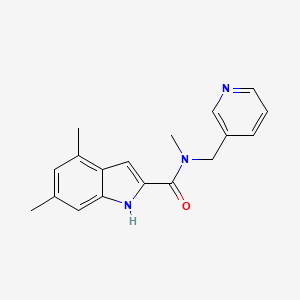
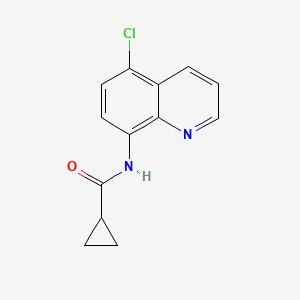
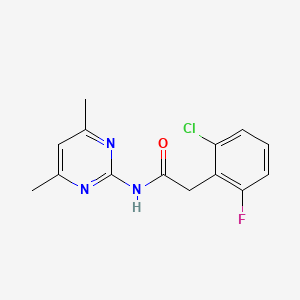
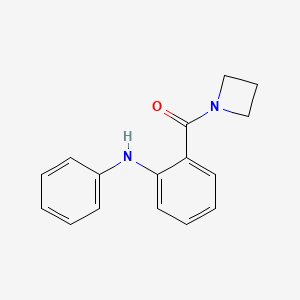
![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)
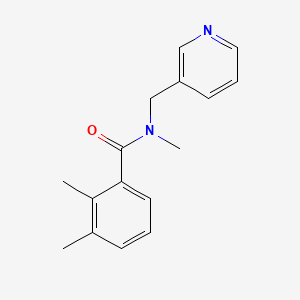
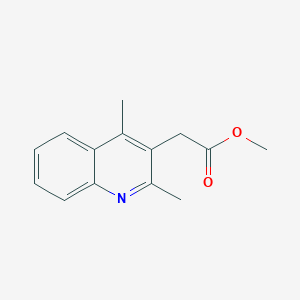
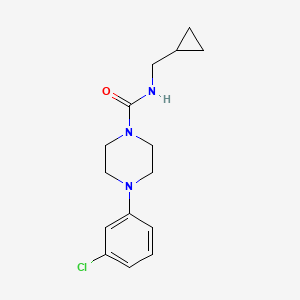
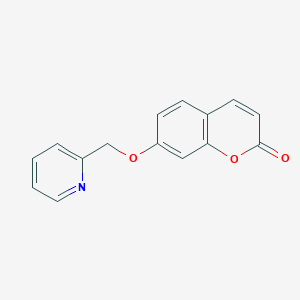
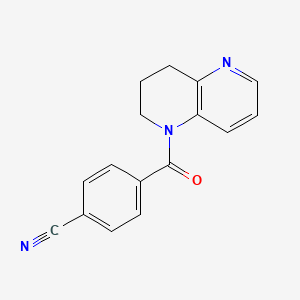
![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
